Lithium tetrakis(pentafluorophenyl)borate

Beschreibung

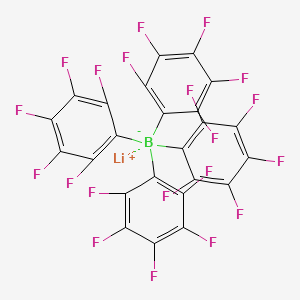

Structure

2D Structure

Eigenschaften

IUPAC Name |

lithium;tetrakis(2,3,4,5,6-pentafluorophenyl)boranuide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24BF20.Li/c26-5-1(6(27)14(35)21(42)13(5)34)25(2-7(28)15(36)22(43)16(37)8(2)29,3-9(30)17(38)23(44)18(39)10(3)31)4-11(32)19(40)24(45)20(41)12(4)33;/q-1;+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTTFKRRTEAPVBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[B-](C1=C(C(=C(C(=C1F)F)F)F)F)(C2=C(C(=C(C(=C2F)F)F)F)F)(C3=C(C(=C(C(=C3F)F)F)F)F)C4=C(C(=C(C(=C4F)F)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24BF20Li | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

686.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry

Historical and Current Synthetic Routes to Lithium Tetrakis(pentafluorophenyl)borate (B1229283)

The synthesis of lithium tetrakis(pentafluorophenyl)borate, Li[B(C₆F₅)₄], is a cornerstone for the production of a wide range of weakly coordinating anions (WCAs) that are crucial in catalysis and materials science. The primary synthetic strategies revolve around the formation of four boron-carbon bonds using highly reactive organometallic reagents.

The most prevalent and historically significant method for synthesizing Li[B(C₆F₅)₄] involves the use of organolithium reagents. This approach typically utilizes a boron derivative and a source of the pentafluorophenyl anion, generated in situ as pentafluorophenyllithium (LiC₆F₅).

One of the earliest documented syntheses involved the reaction of tris(pentafluorophenyl)boron, B(C₆F₅)₃, with an equimolar amount of pentafluorophenyllithium. wikipedia.org The reaction is conducted in an ether solvent, which coordinates to the lithium cation, leading to the precipitation of the etherate salt as a white solid. wikipedia.org

Reaction Scheme: (C₆F₅)₃B + Li(C₆F₅) → [Li(Ether)ₓ][B(C₆F₅)₄]

A more direct and common approach involves the reaction of a boron halide, typically boron trichloride (B1173362) (BCl₃), with a stoichiometric excess of pentafluorophenyllithium. google.comgoogle.com The pentafluorophenyllithium is itself generated through several pathways. A frequent method is the deprotonation of pentafluorobenzene (B134492) using a strong organolithium base like n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi) at low temperatures (-30 to -78 °C) to prevent decomposition. google.comnih.govgoogle.com

Key Reaction Parameters for Organolithium Routes

| Precursors | Organolithium Reagent | Boron Source | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Pentafluorobenzene | tert-Butyllithium | Boron trichloride | Diethyl ether/Pentane (B18724) | -40 to RT | - | google.com |

| Pentafluorobenzene | sec-Butyllithium | Boron trichloride | Diisopropyl ether/Hexane | -40 to RT | - | google.com |

| Bromopentafluorobenzene (B106962) | n-Butyllithium | Boron trichloride | Pentane | -78 | - | google.com |

Yields are often reported for the isolated etherate complex.

The reaction proceeds by the sequential substitution of the halide atoms on the boron center with pentafluorophenyl groups, followed by the addition of a fourth group to form the borate (B1201080) anion. The lithium chloride (LiCl) byproduct is typically removed during the workup and purification stages. google.commdpi.com

An alternative strategy for the synthesis of the tetrakis(pentafluorophenyl)borate anion involves the use of organomagnesium compounds, specifically Grignard reagents. google.comgoogle.com This method often begins with the reaction of bromopentafluorobenzene with magnesium metal in an ethereal solvent to form pentafluorophenylmagnesium bromide (C₆F₅MgBr). google.com

This Grignard reagent can then be reacted with a boron source like boron trichloride or boron trifluoride. google.com A common pathway described in the literature involves first synthesizing the neutral Lewis acid, tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), by reacting three equivalents of the Grignard reagent with one equivalent of BCl₃. google.com

Step 1: Synthesis of Tris(pentafluorophenyl)borane 3 C₆F₅MgBr + BCl₃ → B(C₆F₅)₃ + 3 MgBrCl

Subsequently, the isolated tris(pentafluorophenyl)borane is reacted with one equivalent of pentafluorophenyllithium (prepared separately) to yield the final this compound product. google.com This two-stage approach can offer better control over the reaction compared to the direct synthesis from BCl₃ and four equivalents of the organometallic reagent.

While the Grignard route is a viable alternative, the organolithium methods are more frequently cited for the direct synthesis of the lithium salt due to the high reactivity of lithium reagents which can facilitate the reaction under milder conditions. nih.gov

Strategies for Purification and Isolation of Highly Pure this compound

The purification of Li[B(C₆F₅)₄] is critical for its subsequent use, as impurities can significantly hinder its performance as a catalyst activator. The crude product from the synthesis typically contains unreacted starting materials, solvent adducts, and inorganic salt byproducts such as lithium chloride. mdpi.com

A primary purification method involves washing the crude product. After the reaction, the solvent (often an ether) can be removed by distillation, and the remaining organic layer is washed multiple times with water to remove water-soluble impurities like LiCl. google.comgoogle.com The product, Li[B(C₆F₅)₄], is itself water-soluble, so this process must be carefully controlled. wikipedia.org

Another strategy involves mixing the crude solution with an azeotropic organic solvent that can form an azeotrope with residual water and has a higher boiling point than the ether solvent used in the reaction. Distillation can then remove both water and the original ether solvent. google.com

Recrystallization is a powerful technique for achieving high purity. The crude product can be dissolved in a suitable solvent, such as dichloromethane (B109758), and impurities can be removed by filtration. google.com A less polar solvent, like pentane or a hydrocarbon like Isopar, is then added to induce precipitation of the purified product, which is collected by filtration. google.comgoogle.com

The final product is typically isolated as a stable etherate complex, such as [Li(OEt₂)₃][B(C₆F₅)₄] or [Li(OEt₂)₄][B(C₆F₅)₄], which crystallizes from diethyl ether solutions. wikipedia.orgresearchgate.net The coordinated ether molecules stabilize the small lithium cation. The isolated product is a white, microcrystalline solid. researchgate.net Purity is often confirmed using techniques like ¹⁹F NMR and ¹H NMR spectroscopy to ensure the absence of ether and other impurities. google.com

Precursor Chemistry and Analogous Weakly Coordinating Anion Synthesis

The chemistry of Li[B(C₆F₅)₄] is part of the broader field of weakly coordinating anions (WCAs). The defining characteristic of a WCA is its ability to be chemically robust and interact only weakly with the associated cation. This property is achieved through two main features: extensive charge delocalization and significant steric bulk, which shields the negative charge. cmu.edunih.gov The [B(C₆F₅)₄]⁻ anion is an archetypal example, where the strong electron-withdrawing nature of the twenty fluorine atoms helps to delocalize the negative charge from the central boron atom over the entire molecule. cmu.edu

The key precursor to the [B(C₆F₅)₄]⁻ anion is the powerful Lewis acid tris(pentafluorophenyl)borane, B(C₆F₅)₃. This compound serves as the electrophilic boron center that accepts the fourth pentafluorophenyl group to form the borate.

The principles used to design the [B(C₆F₅)₄]⁻ anion have been extended to create a vast family of other WCAs with tailored properties. These syntheses often involve reacting a strong Lewis acid (like B(C₆F₅)₃) with a suitable nucleophile. For example, reacting B(C₆F₅)₃ with anions like cyanide (CN⁻) can lead to the formation of even larger, more charge-delocalized anions, such as [CN{B(C₆F₅)₃}₂]⁻. acs.org

Other strategies to create more weakly coordinating borate anions include:

Increasing Steric Bulk: Replacing the pentafluorophenyl groups with larger perfluorinated aromatic systems, such as perfluorobiphenyl or naphthyl groups. cmu.edu

Charge Delocalization over Multiple Centers: Linking multiple borane (B79455) units together with bridging anions. Anions with the general formula [(C₆F₅)₃M-L-M(C₆F₅)₃]⁻ (where M = B or Al, and L is a linking group like cyanide or dicyanamide) have been successfully synthesized. cmu.edu

These analogous WCAs are crucial in fields like olefin polymerization, where the activity of the catalyst is highly dependent on the nature of the counter-ion. cmu.edunih.gov The development of new synthetic routes to these anions continues to be an active area of research, aiming for greater stability, weaker coordination, and more efficient synthesis. cmu.edunih.gov

Fundamental Principles of Weakly Coordinating Anion Functionality

Theoretical Underpinnings of Weakly Coordinating Anion Design

The design of effective weakly coordinating anions is guided by a set of core theoretical principles aimed at minimizing the electrostatic interaction between the anion and the cation. The primary goal is to replace a few strong, localized electrostatic interactions with a multitude of weaker, delocalized interactions. rsc.orguni-freiburg.de This creates an environment for the cation that approaches the idealized "gas phase" state, where it is free from strong external influences. cuvillier.de

Key design strategies for achieving weak coordination include:

Large Ionic Size: A larger anion inherently possesses a more diffuse negative charge, which reduces the charge density on the surface and consequently weakens its interaction with a cation. rsc.org

Charge Delocalization: The negative charge should be distributed over a large number of atoms within the anion. This is often achieved through resonance and inductive effects, for example, by incorporating multiple aromatic rings or electron-withdrawing groups.

Inert and Bulky Periphery: The exterior of the anion is typically "passivated" with chemically robust and poorly polarizable groups. Fluorine atoms are ideal for this purpose, creating a "Teflon-like" surface that is resistant to oxidation and electrophilic attack. rsc.orguni-freiburg.de The steric bulk of these peripheral groups also physically hinders the cation from closely approaching the core of the anion.

To quantify the coordinating ability of anions, computational chemistry provides several useful metrics. These include the fluoride (B91410) ion affinity (FIA) and the proton affinity (PA), which are measures of the Lewis acidity of the parent neutral acid and the basicity of the anion, respectively. Lower proton affinity and higher fluoride ion affinity of the corresponding Lewis acid generally correlate with weaker coordinating ability of the anion.

| Anion | Calculated Proton Affinity (kJ mol-1) | Calculated Fluoride Ion Affinity of Parent Lewis Acid (kJ mol-1) |

|---|---|---|

| [BF4]- | 1176 | 477 |

| [B(C6F5)4]- | 1038 | 364 |

| [Al(OC(CF3)3)4]- | 983 | 485 |

| [SbF6]- | 1088 | 569 |

This table presents calculated values for the gas-phase proton affinity of the anion and the fluoride ion affinity of the corresponding parent Lewis acid. Lower proton affinity and higher fluoride ion affinity are indicative of weaker coordinating character. Data compiled from computational studies. nih.gov

Mechanisms of Cationic Species Stabilization by the Tetrakis(pentafluorophenyl)borate (B1229283) Anion

The tetrakis(pentafluorophenyl)borate anion, [B(C₆F₅)₄]⁻, is a quintessential example of a highly effective WCA. Its design incorporates the key theoretical principles outlined above: a large, roughly spherical shape, extensive charge delocalization over four perfluorinated aromatic rings, and a chemically inert, fluorinated exterior. These features make it exceptionally capable of stabilizing a wide range of highly reactive, electrophilic cations that would otherwise be transient or inaccessible.

A prominent example of the stabilizing capability of [B(C₆F₅)₄]⁻ is in the chemistry of silylium (B1239981) ions (R₃Si⁺). These species are extremely electrophilic and have a strong tendency to coordinate with any available nucleophile, including traditional WCAs like fluoroantimonates ([SbF₆]⁻). nih.gov However, the use of [B(C₆F₅)₄]⁻ has enabled the isolation and structural characterization of silylium ions that are essentially "free" from coordination to the anion. ucr.edu

The stabilization mechanism is primarily electrostatic and steric. The diffuse negative charge of the [B(C₆F₅)₄]⁻ anion results in a very weak electrostatic attraction to the cation. Simultaneously, the bulky arrangement of the four pentafluorophenyl groups creates a steric barrier that prevents the cation from getting close to the central boron atom. The perfluorination of the phenyl rings is crucial as it withdraws electron density from the aromatic system, further reducing the anion's basicity and nucleophilicity. mdpi.com

Spectroscopic evidence, particularly from ²⁹Si NMR, has been instrumental in demonstrating the "free" nature of silylium ions when paired with [B(C₆F₅)₄]⁻. The observed chemical shifts for the silicon atom are significantly downfield, consistent with a three-coordinate, electron-deficient silicon center, and are unperturbed by the presence of the anion. ucr.edu For instance, the trimesitylsilylium cation, [(Mes)₃Si]⁺, exhibits a ²⁹Si NMR chemical shift of 225.5 ppm in benzene (B151609) solution with [B(C₆F₅)₄]⁻ as the counterion, a value that aligns well with theoretical calculations for the free cation. ucr.edu

Influence of Anionic Architecture on Electrophilicity and Activity of Cationic Centers

The architecture of the weakly coordinating anion has a profound impact on the electrophilicity and subsequent reactivity of the associated cationic center. While [B(C₆F₅)₄]⁻ is a benchmark WCA, subtle modifications to its structure can be used to fine-tune the properties of the resulting ion pair and, consequently, the behavior of the cation in chemical reactions. This is particularly evident in the field of single-site olefin polymerization catalysis, where cationic group 4 metallocene complexes are the active species.

The nature of the counterion can influence the catalyst's:

Activity: A more weakly coordinating anion leads to a "looser" ion pair, making the cationic metal center more accessible to the incoming olefin monomer and thus increasing the polymerization activity. mdpi.comnih.gov

Comonomer Incorporation: In copolymerization reactions, a less coordinating anion can enhance the incorporation of bulkier α-olefin comonomers. nih.gov

Research has shown that modifying the substituents on the phenyl rings of the tetraphenylborate (B1193919) anion can lead to significant changes in catalytic performance. For example, introducing pentafluorosulfanyl (SF₅) groups, which are highly electron-withdrawing, in place of trifluoromethyl (CF₃) groups on the phenyl rings of the borate (B1201080) anion has been shown to increase the activity of nickel(II) polymerization catalysts. researchgate.net

| Catalyst System (Half-Titanocene + Cocatalyst) | Polymerization Activity (kg-polymer/mol-Ti·h) | Comonomer Content (mol %) |

|---|---|---|

| 1 + B1 ([PhNHMe₂][B(C₆F₅)₄]) | 149 | - |

| 1 + B3 ([Ph₃C][B(C₆F₅)₄]) | 6810 | - |

| 1 + B5 ([(4-n-C₈H₁₇C₆H₄)₃C][B(C₆F₅)₄]) | 2660 | - |

| 2 + MAO (in Toluene) | - | 3.1 |

| 2 + B5 (in Methylcyclohexane) | 5060 | 6.0 |

Computational and Spectroscopic Probes of Ion-Pair Dynamics and Dissociation Energies

Understanding the subtle interplay between a WCA and its cationic partner in solution requires the use of sophisticated computational and spectroscopic techniques. These methods provide insights into the structure of ion pairs, the dynamics of their association and dissociation, and the energetic landscape of these processes.

Computational Approaches: Density Functional Theory (DFT) has become a powerful tool for investigating ion pairs involving [B(C₆F₅)₄]⁻. Calculations can predict the geometry of the ion pair, distinguishing between "contact ion pairs" (CIPs), where the cation and anion are in direct contact, and "solvent-separated ion pairs" (SSIPs), where one or more solvent molecules are interposed. acs.org These calculations also provide estimates of the interaction energies between the cation and the anion. For instance, computational studies on metallocene/borate catalyst systems have shown that the initial state is often an inner-sphere ion pair with a direct, albeit weak, interaction between the metal center and a fluorine atom of the [B(C₆F₅)₄]⁻ anion. acs.orgresearchgate.net The energy barrier for the displacement of the anion by an incoming monomer can also be calculated, providing a theoretical basis for understanding relative catalytic activities. acs.orgresearchgate.net

Spectroscopic Probes:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Multinuclear NMR is a primary tool for studying ion-pairing in solution. The chemical shifts of nuclei in both the cation and the anion can be sensitive to the degree of ion-pairing. For example, ¹⁹F NMR is particularly useful for probing the environment of the [B(C₆F₅)₄]⁻ anion. The chemical shift difference between the meta- and para-fluorine atoms (Δδmp) can be correlated with the degree of cation-anion interaction. A smaller Δδmp value is generally indicative of a "freer" anion. Similarly, ¹¹B NMR provides information about the symmetry of the electronic environment around the boron nucleus.

Vibrational Spectroscopy (Infrared and Raman): The vibrational modes of the [B(C₆F₅)₄]⁻ anion can be perturbed upon close association with a cation. Changes in the frequencies and intensities of specific bands in the IR or Raman spectra can therefore be used to infer the presence and nature of ion-pairing.

While direct experimental determination of ion-pair dissociation energies in the condensed phase is challenging, these spectroscopic and computational methods provide a detailed picture of the dynamic equilibrium between associated and dissociated ions, which is fundamental to understanding the role of weakly coordinating anions in solution.

Catalytic Applications and Mechanistic Insights

Olefin Polymerization Catalysis

Li[B(C₆F₅)₄] and its derivatives have become indispensable in the field of olefin polymerization, serving as potent activators for a wide range of transition metal pre-catalysts.

Lithium tetrakis(pentafluorophenyl)borate (B1229283) is primarily utilized to generate cationic transition metal complexes from neutral pre-catalysts. wikipedia.org The process typically involves the abstraction of an anionic ligand (e.g., chloride or alkyl group) from a Group IV transition metal center (such as Zirconium or Titanium), creating a coordinatively unsaturated, electrophilic metal cation. This cationic species is the active site for olefin polymerization.

The general activation reaction can be represented as: Li[B(C₆F₅)₄] + LₙM-R → [LₙM]⁺[B(C₆F₅)₄]⁻ + LiR (where L is a ligand, M is a Group IV metal, and R is an alkyl group)

The large, weakly coordinating [B(C₆F₅)₄]⁻ anion stabilizes the resulting metal cation without strongly binding to it, which leaves a vacant coordination site for the olefin monomer to bind and subsequently insert into the growing polymer chain. researcher.life This activation transforms the dormant pre-catalyst into a highly active polymerization catalyst. The presence of the [B(C₆F₅)₄]⁻ anion in the final polymer product has been detected, suggesting its persistence throughout the polymerization process. researcher.life

The application of borate (B1201080) activators extends across various generations of polymerization catalysts. Initially gaining prominence with metallocene complexes, their use is now widespread with half-metallocene and post-metallocene systems, which feature non-cyclopentadienyl ligands. researchgate.nettcichemicals.com In all these systems, the fundamental role of Li[B(C₆F₅)₄] or its derivatives is to act as an activator or co-catalyst to generate the catalytically active cationic metal center. researchgate.net

Post-metallocene catalysts, which include complexes of late transition metals like Ni, Pd, Fe, and Co, also rely on activation by co-catalysts like borates to create active species for olefin polymerization. researchgate.net The versatility of the tetrakis(pentafluorophenyl)borate anion allows it to effectively activate a broad spectrum of pre-catalysts, from traditional zirconocenes to more recently developed catalyst families. researchgate.netd-nb.info

Methylaluminoxane (B55162) (MAO) was the pioneering co-catalyst that enabled the high activity of metallocene catalysts. nih.govresearchgate.net However, activators based on the tetrakis(pentafluorophenyl)borate anion offer several distinct advantages over MAO.

One of the most significant differences lies in the stoichiometry required for activation. MAO is typically used in large excess, often requiring hundreds or thousands of molar equivalents relative to the transition metal complex. wikipedia.orgnih.gov This is due to its complex, ill-defined structure and its multiple roles as an alkylating agent, scavenger, and activator. researchgate.netnih.gov In contrast, borate activators like Li[B(C₆F₅)₄] can be used in stoichiometric, one-to-one ratios with the pre-catalyst. wikipedia.orgnih.gov This reduces catalyst costs and results in polymers with lower residual aluminum content.

Another key difference is the nature of the active species formed. Activation with borates leads to well-defined, single-site cationic catalysts stabilized by a discrete, weakly coordinating anion. semanticscholar.org This often results in polymers with narrow molecular weight distributions (MWD). mdpi.com Activation with MAO, on the other hand, can generate multiple active species due to the presence of various Lewis acidic aluminum centers, which can lead to a broadening of the MWD or even bimodal distributions. mdpi.com

| Feature | Lithium tetrakis(pentafluorophenyl)borate | Methylaluminoxane (MAO) |

| Stoichiometry (Activator:Metal) | ~1:1 wikipedia.orgnih.gov | Large excess (100s to 1000s : 1) wikipedia.orgnih.gov |

| Nature of Active Species | Well-defined, single-site semanticscholar.org | Complex, multiple active species possible mdpi.com |

| Polymer MWD | Typically narrow, monomodal mdpi.com | Often broad or bimodal mdpi.com |

| Residual Metal in Polymer | Low (Boron) | High (Aluminum) |

| Cost | High per mole, but used stoichiometrically | Lower per mole, but used in large excess tcichemicals.com |

The mechanism of active site formation using Li[B(C₆F₅)₄] involves the creation of an ion pair, [LₙM-R]⁺[B(C₆F₅)₄]⁻. tcichemicals.com The strong electron-withdrawing effect of the fluorine atoms on the phenyl rings delocalizes the negative charge of the borate anion, making it extremely stable and non-nucleophilic. semanticscholar.org This "weakly coordinating" or "non-coordinating" character is crucial, as it prevents the anion from deactivating the highly electrophilic metal cation. researcher.lifeoup.com

Once the cationic active site is formed, olefin polymerization proceeds via the Cossee-Arlman mechanism. The key steps are:

Olefin Coordination: The olefin monomer coordinates to the vacant site on the cationic metal center.

Insertion: The coordinated olefin inserts into the metal-alkyl (or metal-polymer) bond, extending the polymer chain by one monomer unit.

Chain Propagation: The process repeats, leading to the rapid growth of the polymer chain.

The large steric bulk of the [B(C₆F₅)₄]⁻ anion further helps to maintain a sufficient separation between the cation and anion (a "loose" ion pair), facilitating the coordination and insertion of incoming monomers. semanticscholar.org

The well-defined nature of catalyst systems activated by Li[B(C₆F₅)₄] provides excellent control over polymer architecture, enabling the synthesis of specialty polymers that are difficult to produce with conventional Ziegler-Natta catalysts. For example, it has been used as an activator in the synthesis of poly(norbornene ester)s. The precise control offered by these single-site catalysts is also leveraged to create unique polyolefin block copolymers, such as triblock copolymers, by carefully controlling the polymerization of different monomers. nih.gov

Lewis Acid Catalysis and Activation

Beyond olefin polymerization, the unique properties of the tetrakis(pentafluorophenyl)borate anion and its salts are harnessed in Lewis acid catalysis. Li[B(C₆F₅)₄] itself can function as a mild, neutral salt catalyst. oup.com

In reactions such as the Friedel-Crafts benzylation, Li[B(C₆F₅)₄] can act as an effective catalyst. oup.com It is proposed to generate a highly active benzylating species by coordinating to the benzylating agent (e.g., benzyl (B1604629) chloride). This interaction polarizes or cleaves the C-Cl bond, creating a more electrophilic species that can then react with aromatic compounds. This method allows the reaction to proceed under milder conditions compared to traditional strong Lewis acids like aluminum trichloride (B1173362) (AlCl₃). oup.com Furthermore, using Li[B(C₆F₅)₄] can lead to higher selectivity for the mono-benzylated product, avoiding the formation of multiple di-benzylated byproducts that can occur with stronger, more aggressive catalysts. oup.com

The borate can also serve as an activator for other electrophiles in various synthetic organic reactions. oup.com Its ability to stabilize cationic intermediates via its weakly coordinating anion is a key feature in these applications.

Generation of Highly Electrophilic Lewis Acidic Species

The tetrakis(pentafluorophenyl)borate anion, [B(C₆F₅)₄]⁻, is one of the most weakly coordinating anions known. oup.com This characteristic is central to the catalytic activity of this compound. The large, sterically hindered, and electron-withdrawing nature of the pentafluorophenyl groups disperses the negative charge over the entire anion, rendering it very stable and non-nucleophilic. Consequently, the associated lithium cation (Li⁺) is only weakly coordinated, making it a highly electrophilic Lewis acid.

This enhanced Lewis acidity allows Li[B(C₆F₅)₄] to activate a variety of electrophiles, making it a versatile catalyst in organic synthesis. oup.com It can effectively generate active species from substrates that are typically unreactive under milder conditions. For instance, it can coordinate to benzylating agents to form highly reactive intermediates for Friedel-Crafts reactions. oup.com The weakly coordinating nature of the [B(C₆F₅)₄]⁻ anion ensures that it does not interfere with the catalytic cycle, allowing for efficient turnover.

Catalysis in Carbon-Carbon Bond Forming Reactions

This compound has proven to be an effective catalyst for Friedel-Crafts benzylation reactions, a fundamental method for forming carbon-carbon bonds by attaching a benzyl group to an aromatic ring. oup.com This neutral salt can catalyze the reaction between aromatic compounds and benzylating agents like benzyl chloride or benzyl mesylate. oup.com

The catalytic action involves the lithium cation coordinating to the leaving group of the benzylating agent, which facilitates the generation of a highly reactive benzyl cation or a strongly polarized complex. This electrophilic species then undergoes electrophilic aromatic substitution with the aromatic compound to yield the benzylated product.

Research has shown that the efficiency of Li[B(C₆F₅)₄]-catalyzed benzylation can be further enhanced by the presence of magnesium oxide (MgO). oup.com The addition of MgO is believed to improve the catalyst turnover, leading to higher yields of the desired mono-benzylated product. oup.com For example, the reaction of benzene (B151609) with benzyl chloride in the presence of a catalytic amount of Li[B(C₆F₅)₄] at 80°C yields diphenylmethane (B89790) in high yield. oup.com

Table 1: Friedel-Crafts Benzylation of Benzene with Benzyl Chloride Catalyzed by Li[B(C₆F₅)₄]

| Entry | Catalyst (mol%) | Additive | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Li[B(C₆F₅)₄] (10) | None | Benzene | 80 | 3 | 85 |

| 2 | Li[B(C₆F₅)₄] (10) | MgO | Benzene | 80 | 1 | 95 |

Data based on studies of Friedel-Crafts benzylation reactions. oup.comoup.com

Catalysis in Oxidative Organic Transformations

The Baeyer-Villiger oxidation is a classic organic reaction that converts a ketone to an ester or a cyclic ketone to a lactone. wikipedia.org this compound has been identified as a catalyst for this transformation, specifically in the oxidation of cycloalkanones to their corresponding lactones using aqueous hydrogen peroxide as the oxidant.

The role of the Li[B(C₆F₅)₄] catalyst is to activate the carbonyl group of the cycloalkanone, making it more susceptible to nucleophilic attack by hydrogen peroxide. The highly electrophilic lithium cation coordinates to the carbonyl oxygen, increasing the partial positive charge on the carbonyl carbon. This activation facilitates the formation of the Criegee intermediate, which then rearranges to form the lactone product.

This catalytic system offers a greener alternative to traditional Baeyer-Villiger oxidations that often employ stoichiometric amounts of peroxy acids, which can be hazardous and produce significant waste. mdpi.com The use of hydrogen peroxide as the oxidant is environmentally benign, as its only byproduct is water.

Table 2: Baeyer-Villiger Oxidation of Cyclohexanone Catalyzed by Li[B(C₆F₅)₄]

| Entry | Substrate | Oxidant | Catalyst | Solvent | Temperature (°C) | Yield of ε-Caprolactone (%) |

|---|---|---|---|---|---|---|

| 1 | Cyclohexanone | H₂O₂ | Li[B(C₆F₅)₄] | Dichloromethane (B109758) | 25 | 78 |

| 2 | Cyclohexanone | H₂O₂ | Li[B(C₆F₅)₄] with Oxalic Acid | Dichloromethane | 25 | 85 |

Illustrative data based on the catalytic activity of borate compounds in Baeyer-Villiger oxidations.

Influence of Anion-Cation Interactions on Catalytic Performance

The catalytic performance of this compound is intrinsically linked to the weak interaction between the lithium cation and the tetrakis(pentafluorophenyl)borate anion. oup.comwikipedia.org The "non-coordinating" nature of the anion is crucial for maintaining the high Lewis acidity of the lithium cation. northwestern.edu

If the anion were to coordinate strongly with the cation, it would reduce the cation's electrophilicity and, consequently, its ability to activate substrates. The large size and delocalized charge of the [B(C₆F₅)₄]⁻ anion minimize these interactions, allowing the Li⁺ ion to remain highly active as a catalyst. mdpi.com

The choice of solvent can also influence the anion-cation interaction and, therefore, the catalytic activity. In non-coordinating solvents, the ion pair is "looser," and the cation is more accessible to the substrate. In coordinating solvents, the solvent molecules may compete with the substrate for coordination to the lithium cation, potentially inhibiting the catalytic reaction. Therefore, the selection of an appropriate solvent is critical for optimizing the catalytic performance of Li[B(C₆F₅)₄].

Miscellaneous Catalytic Systems

Beyond the specific applications detailed above, this compound is a component in a variety of other catalytic systems. Its ability to generate highly reactive cationic species makes it a valuable co-catalyst or activator in numerous reactions.

For example, it is used in olefin polymerization, where it can activate transition metal pre-catalysts to form highly active cationic polymerization catalysts. wikipedia.org It is also employed in electrochemistry as a supporting electrolyte due to its high solubility in nonpolar media and its wide electrochemical window. wikipedia.orgsamaterials.com The versatility of Li[B(C₆F₅)₄] continues to be explored in the development of new and efficient catalytic methodologies.

Applications in Other Organometallic Catalytic Processes

Beyond its well-established role in polymerization catalysis, this compound has demonstrated utility in other organometallic catalytic transformations, such as Friedel-Crafts reactions.

The Friedel-Crafts benzylation of aromatic compounds is a fundamental carbon-carbon bond-forming reaction. While traditionally catalyzed by strong Lewis acids like aluminum chloride, the use of Li[B(C6F5)4] has been explored as a milder alternative. In this context, the compound is thought to activate the benzyl halide substrate, facilitating the electrophilic aromatic substitution on the arene.

The proposed mechanism for the Li[B(C6F5)4]-catalyzed Friedel-Crafts benzylation involves the interaction of the lithium cation with the halide of the benzyl halide, which enhances the electrophilicity of the benzylic carbon. This polarization or partial ionization of the carbon-halide bond generates a more reactive electrophile, which is then attacked by the electron-rich aromatic ring. The weakly coordinating nature of the tetrakis(pentafluorophenyl)borate anion is crucial, as it does not strongly interact with the developing cationic character on the benzylic carbon, allowing the Friedel-Crafts reaction to proceed. Following the electrophilic attack, a proton is eliminated from the aromatic ring, restoring its aromaticity and completing the catalytic cycle.

Below is a table summarizing the results of Li[B(C6F5)4] catalyzed Friedel-Crafts benzylation of anisole (B1667542) with benzyl chloride.

| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 1 | Methylene Chloride | Reflux | 8 | 83 |

| 2 | 5 | 1,2-Dichloroethane | 80 | 6 | 92 |

| 3 | 1 | Toluene (B28343) | 110 | 12 | 75 |

Activation of Palladium Complexes in Polymer Synthesis

A prominent application of this compound is in the activation of late-transition metal complexes, particularly palladium(II) complexes, for the polymerization of olefins. researchgate.net Neutral palladium(II) complexes, especially those bearing α-diimine ligands, are often stable precatalysts that require activation to become catalytically active for polymerization. Li[B(C6F5)4] serves as an efficient activator through a process of halide abstraction. wikipedia.org

The activation mechanism involves the reaction of the neutral palladium(II) halide precatalyst, typically a chloride or bromide complex like (α-diimine)Pd(R)Cl, with Li[B(C6F5)4]. The lithium cation abstracts the halide ligand from the palladium center to form lithium chloride (LiCl), which is typically insoluble in the reaction medium and precipitates out. This abstraction generates a highly electrophilic, 14-electron cationic palladium(II) alkyl complex, [(α-diimine)Pd(R)]+, with the non-coordinating [B(C6F5)4]- anion as the counterion.

This cationic palladium species is the active catalyst for olefin polymerization. The vacant coordination site on the palladium center, created by the removal of the halide ligand, allows for the coordination of an olefin monomer. Subsequent migratory insertion of the coordinated olefin into the palladium-alkyl bond leads to the growth of the polymer chain. The process of olefin coordination and insertion repeats, leading to the formation of a high molecular weight polymer. The weakly coordinating nature of the [B(C6F5)4]- anion is critical for maintaining the high electrophilicity and reactivity of the cationic palladium center.

The following table presents data on the ethylene (B1197577) polymerization using an α-diimine palladium chloride complex activated by this compound.

| Catalyst Precursor | Activator | Catalyst Loading (µmol) | Temperature (°C) | Pressure (atm) | Activity (kg of PE / (mol of Pd·h)) | Molecular Weight (Mn) ( g/mol ) | Polydispersity Index (PDI) |

| (α-diimine)PdMeCl | Li[B(C6F5)4] | 5.0 | 25 | 10 | 8.85 x 105 | 164,700 | 1.8 |

| (α-diimine)PdMeCl | Li[B(C6F5)4] | 5.0 | 50 | 10 | 5.21 x 105 | 98,500 | 2.1 |

| (α-diimine)PdMeCl | Li[B(C6F5)4] | 5.0 | 75 | 10 | 2.13 x 105 | 45,200 | 2.5 |

Electrochemical Applications and Materials Science

Electrolyte Formulations for Advanced Electrochemical Devices

The performance of electrochemical devices such as batteries is critically dependent on the properties of the electrolyte. The ideal electrolyte should exhibit high ionic conductivity, a wide electrochemical stability window, and chemical inertness towards the electrode materials. The tetrakis(pentafluorophenyl)borate (B1229283) anion offers distinct advantages in formulating advanced electrolytes.

In the pursuit of higher energy density lithium-ion batteries, there is a continuous drive towards higher operating voltages. However, conventional electrolytes based on salts like lithium hexafluorophosphate (B91526) (LiPF₆) suffer from instability at high potentials, leading to performance degradation. While not typically used as the primary salt, compounds related to lithium tetrakis(pentafluorophenyl)borate, such as tris(pentafluorophenyl)borane (B72294) (TPFPB), have been investigated as powerful electrolyte additives. researchgate.netgoogle.com TPFPB functions as a Lewis acidic anion receptor, capable of scavenging detrimental species within the electrolyte. researchgate.net

Research has shown that boron-based additives can enhance the cycling stability and lifetime of high-voltage cathodes, such as lithium-rich layered oxides, by mitigating capacity and voltage fading. google.com The mechanism often involves the stabilization of the electrode-electrolyte interphase. For example, TPFPB can coordinate with anions like O²⁻ or F⁻ that may be released during battery cycling, preventing them from participating in parasitic reactions that degrade the electrode surface. researchgate.netgoogle.com This anion-trapping effect can lead to a more stable solid electrolyte interphase (SEI) on the anode and a more robust cathode electrolyte interphase (CEI). researchgate.net The use of such additives has been shown to reduce the accumulation of passivation films on electrode surfaces, thereby extending the cycle life of the battery. google.com

| Parameter | Conventional Electrolyte (e.g., LiPF₆ in carbonates) | Electrolyte with Boron-Based Additive (e.g., TPFPB) | Observed Effect |

|---|---|---|---|

| Voltage Fading | Significant over 300 cycles | Reduced to less than 10% over 300 cycles google.com | Improved voltage stability |

| Capacity Fading | Significant over 300 cycles | Reduced to less than 20% over 300 cycles google.com | Enhanced capacity retention |

| Electrochemical Window | ~4.5 V | Approaching 5.0 V researchgate.net | Wider stability window |

| Li⁺ Transference Number | ~0.3-0.5 | As high as 0.7 researchgate.net | Improved Li⁺ transport efficiency |

The [B(C₆F₅)₄]⁻ anion is classified as a weakly coordinating anion (WCA). wikipedia.orgcmu.edu This property stems from its bulky structure and the extensive delocalization of the negative charge across the four electron-withdrawing pentafluorophenyl rings. Consequently, the electrostatic interaction between the [B(C₆F₅)₄]⁻ anion and a given cation is significantly weaker than that observed with smaller, more coordinating anions like hexafluorophosphate ([PF₆]⁻) or tetrafluoroborate (B81430) ([BF₄]⁻). researchgate.netacs.org

This lack of strong coordination is highly advantageous in electrochemistry for several reasons:

Studying Reactive Cations: It allows for the generation and stabilization of highly reactive or electrophilic cationic species in solution, which would otherwise be deactivated by coordination with the electrolyte anion. nih.gov This has enabled detailed electrochemical studies of sensitive organometallic cations and other reactive intermediates. acs.org

Use in Low-Polarity Solvents: Salts containing the [B(C₆F₅)₄]⁻ anion, such as [NBu₄][B(C₆F₅)₄], are often soluble in solvents of very low polarity, like ethers or even toluene (B28343). researchgate.netacs.org This permits electrochemical investigations in media where conventional supporting electrolytes are insoluble, opening up new avenues for studying reaction mechanisms in non-polar environments. researchgate.netacs.org

Minimizing Ion Pairing: The weak cation-anion interaction promotes greater salt dissociation, leading to a higher concentration of free ions. This can enhance ionic conductivity and is beneficial for applications requiring high charge mobility. acs.org In contrast, anions with stronger coordinating abilities can form tight ion pairs with the cation, reducing the effective number of charge carriers.

The "innocence" of the [B(C₆F₅)₄]⁻ anion prevents it from acting as a nucleophile towards highly electron-deficient species, a problem that can occur even with relatively stable anions like [PF₆]⁻ under certain conditions. researchgate.net

Electrochemical Synthesis and Redox Chemistry

While often employed for its inertness, the tetrakis(pentafluorophenyl)borate anion is not electrochemically silent. It possesses its own redox chemistry that can be accessed at sufficiently high potentials, enabling its participation in specific electrochemical reactions.

The electrochemical oxidation of the [B(C₆F₅)₄]⁻ anion has been a subject of study. At high positive potentials, the anion can undergo a one-electron oxidation to form a neutral radical, B(C₆F₅)₄•. This radical is unstable and can subsequently decompose. The decomposition pathway can involve the cleavage of a boron-carbon bond, releasing a pentafluorophenyl radical (C₆F₅•) and tris(pentafluorophenyl)borane (B(C₆F₅)₃). The generated C₆F₅• radicals can then dimerize to form decafluorobiphenyl (B1670000) (C₁₂F₁₀).

Proposed Reaction Pathway:

Oxidation: [B(C₆F₅)₄]⁻ → B(C₆F₅)₄• + e⁻

Decomposition: B(C₆F₅)₄• → B(C₆F₅)₃ + C₆F₅•

Dimerization: 2 C₆F₅• → C₁₂F₁₀

This reactivity demonstrates that while the anion is stable over a wide potential window, it can be intentionally activated to serve as a source of specific radical species for synthetic purposes. However, this reactivity also defines its anodic stability limit, which must be considered when it is used as a supporting electrolyte for studying other highly oxidizing species. researchgate.net

The redox behavior of boranes and borates has been a focus of mechanistic studies. The standard reduction potential of the parent Lewis acid, tris(pentafluorophenyl)borane (B(C₆F₅)₃), has been determined in weakly coordinating solvents like dichloromethane (B109758) and 1,2-difluorobenzene. researchgate.net These studies show that B(C₆F₅)₃ undergoes a quasi-reversible one-electron reduction to form the radical anion [B(C₆F₅)₃]•⁻, which is followed by rapid chemical decomposition. researchgate.net

The electrochemical stability of the [B(C₆F₅)₄]⁻ anion itself is high, but not infinite. It is generally considered to be more resistant to oxidation than many other weakly coordinating anions. However, at sufficiently high potentials, its oxidation becomes irreversible, consistent with the decomposition pathway described above. The exact potential at which this occurs depends on the solvent and the electrode material, but it highlights the trade-off between the "non-coordinating" nature of an anion and its electrochemical robustness.

| Compound/Process | Solvent | Potential (V vs. Fc/Fc⁺) | Notes |

|---|---|---|---|

| B(C₆F₅)₃ Reduction | Dichloromethane | -1.79 ± 0.1 researchgate.net | Quasi-reversible one-electron reduction. |

| B(C₆F₅)₃ Reduction | 1,2-difluorobenzene | -1.65 ± 0.1 researchgate.net | Followed by rapid chemical decomposition. |

| B(mesityl)(C₆F₅)₂ Reduction | THF | -1.72 researchgate.net | Part of a series to estimate B(C₆F₅)₃ potential. |

| B(mesityl)₂(C₆F₅) Reduction | THF | -2.10 researchgate.net | Part of a series to estimate B(C₆F₅)₃ potential. |

| [B(C₆F₅)₄]⁻ Oxidation | Organic Solvents | > +1.5 V (approx.) | Generally highly positive and irreversible. researchgate.net |

These mechanistic investigations are crucial for defining the operational limits of electrolytes containing the [B(C₆F₅)₄]⁻ anion and for harnessing its reactivity in a controlled manner for electrosynthesis. rsc.org

Coordination Chemistry and Structural Characterization

Complex Formation with Transition Metal Cations

Lithium tetrakis(pentafluorophenyl)borate (B1229283) is a key reagent for the synthesis of cationic transition metal complexes. wikiwand.com The typical reaction involves the abstraction of an anionic ligand, such as a halide, from a neutral metal complex, leading to the formation of a cationic metal center and a lithium halide salt which often precipitates from the reaction mixture. wikipedia.orgwikiwand.com

This salt metathesis reaction is widely applicable: Li[B(C₆F₅)₄] + MLnCl → LiCl (s) + [MLn]⁺[B(C₆F₅)₄]⁻ wikiwand.com

The resulting product is an ion pair, where the [B(C₆F₅)₄]⁻ anion serves as a charge-balancing counterion to the newly formed cationic metal complex, [MLn]⁺. The large size and delocalized charge of the anion prevent it from forming strong coordinate bonds with the metal center, thus preserving the metal's electrophilicity and catalytic activity.

Structural Elucidation of Cationic Metal Complexes

Single-crystal X-ray diffraction has been instrumental in elucidating the solid-state structures of numerous cationic metal complexes paired with the tetrakis(pentafluorophenyl)borate anion. These studies consistently highlight the non-coordinating nature of the anion.

For instance, the silver(I) salt, [Ag(toluene)₃][B(C₆F₅)₄], was synthesized and structurally characterized. researchgate.net In this complex, the silver cation is coordinated by three toluene (B28343) molecules in a novel trigonal planar geometry. researchgate.net Crucially, the crystallographic data showed no direct contact between the silver cation and the borate (B1201080) anion, underscoring the anion's inability to compete with even weakly binding ligands like toluene. researchgate.net Similarly, studies on magnesium complexes revealed that the "naked" Mg²⁺ center in [(BDI)Mg]⁺[B(C₆F₅)₄]⁻ (where BDI is a β-diketiminate ligand) is only weakly associated with the anion through two Mg···F interactions. researchgate.net

The structural parameters of the anion itself are well-defined. It possesses a tetrahedral geometry around the central boron atom, with B-C bond lengths of approximately 1.65 Å. wikipedia.orgwikiwand.com

Table 1: Selected Structural Data for Metal Complexes with the [B(C₆F₅)₄]⁻ Anion

| Cationic Complex | Coordination Geometry of Metal | Key Structural Features | Reference |

| [Li(OEt₂)₄]⁺ | Tetrahedral | Four ether molecules are bound to the lithium cation with Li-O bond lengths of approximately 1.95 Å. | wikipedia.orgwikiwand.com |

| [Ag(toluene)₃]⁺ | Trigonal Planar | Three benzene (B151609) molecules are bound to the silver atom; no contact between the Ag⁺ cation and the borate anion. | researchgate.net |

| [(BDI)Mg]⁺ | - | The Mg center is weakly bound to the anion via two Mg···F interactions. | researchgate.net |

| [Li(1,2-F₂C₆H₄)]⁺ | - | Six Li···F contacts are observed, with distances ranging from 1.965(3) to 2.312(3) Å. | researchgate.net |

Impact of Anion Coordination Environment on Electronic Structure and Reactivity

The coordination environment provided by the [B(C₆F₅)₄]⁻ anion has a profound impact on the electronic properties and subsequent reactivity of the associated cation. Because the anion interacts so weakly, the cationic metal center maintains a high degree of electrophilicity, making it a potent Lewis acid and an active catalyst. wikipedia.org

Interactions with Organic Substrates and Solvents

While termed "non-coordinating," the [B(C₆F₅)₄]⁻ anion is not entirely inert and can engage in subtle interactions with organic substrates and solvents. These interactions can be crucial in directing reaction pathways and stabilizing reactive intermediates.

Probing Anion-Substrate Interactions in Catalytic Reaction Pathways

In certain catalytic systems, weak interactions between the fluorinated phenyl rings of the anion and organic substrates have been observed. For example, in the B(C₆F₅)₃-catalyzed allylstannation of aldehydes, evidence from NMR experiments and molecular modeling suggests a π-stacking interaction between one of the C₆F₅ rings of the borane (B79455) and a phenyl group on the aldehyde substrate. acs.org While this observation pertains to the related Lewis acid B(C₆F₅)₃, it highlights the potential for the C₆F₅ moieties on the [B(C₆F₅)₄]⁻ anion to engage in similar non-covalent interactions, which could influence the stereochemistry or rate of a reaction. The presence of the bulky anion can also create significant steric effects that influence substrate approach to a catalytic center. acs.org

Spectroscopic Characterization of Transient Cationic Intermediates

The stabilization of fleeting cationic intermediates by the [B(C₆F₅)₄]⁻ anion allows for their study using various spectroscopic techniques. These intermediates are often too unstable to be isolated but can be characterized in solution. Multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool for this purpose.

For example, variable-temperature ¹⁹F NMR experiments have been used to probe the solution structures of adducts between aldehydes and the Lewis acid B(C₆F₅)₃, a close relative of the borate anion. acs.org In catalytic systems, NMR can help identify the formation of ion pairs. The study of related systems like [Bu₃Sn]⁺[B(C₆F₅)₄]⁻ has shown how NMR can characterize these transient species in solution. acs.org Furthermore, mass spectrometry techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) have been used to identify transient pre- and post-transmetalation complexes involving the borate anion, such as [(MeCN)nCu₂(B(ArX)₄)]⁺ and [PhCu(BPh₄)]⁻, providing snapshots of intermediates along a reaction coordinate. uni-goettingen.de

Advanced Analytical Techniques for Structural Determination

A combination of advanced analytical techniques is essential for the comprehensive characterization of compounds containing the tetrakis(pentafluorophenyl)borate anion, both in the solid state and in solution.

Single-Crystal X-ray Diffraction: This is the definitive method for determining the precise three-dimensional structure of crystalline materials. It provides detailed information on bond lengths, bond angles, and coordination geometries, as exemplified by the structural elucidations of [Li(OEt₂)₄][B(C₆F₅)₄], [Ag(toluene)₃][B(C₆F₅)₄], and Cs[B(C₆F₅)₄]. researchgate.netresearchgate.netuea.ac.uk

Multinuclear NMR Spectroscopy: NMR is indispensable for characterizing the structure and dynamics of these compounds in solution. ¹H, ¹¹B, ¹³C, and ¹⁹F NMR are all commonly employed. ¹⁹F NMR is particularly useful for probing the electronic environment of the C₆F₅ groups and detecting subtle interactions in solution. acs.org Dynamic NMR studies can also reveal isomerization processes. lookchem.com

Raman Spectroscopy: This vibrational spectroscopy technique is sensitive to changes in the coordination environment of ions. It has been used to study the S-N-S stretching vibration of related anions like FSI⁻ and TFSI⁻ to understand how Li⁺ coordination changes with solvent composition, providing insights applicable to the behavior of borate-based electrolytes. nih.gov

Mass Spectrometry (MS): Techniques like ESI-MS are valuable for identifying complex ionic species and reaction intermediates in solution that may not be isolable. uni-goettingen.de This method allows for the detection of adducts between the borate anion and metal centers or organic fragments. uni-goettingen.de

X-ray Crystallography of Lithium Tetrakis(pentafluorophenyl)borate and its Adductsresearchgate.netwikipedia.org

The solid-state structure of this compound, Li[B(C₆F₅)₄], is characterized through single-crystal X-ray diffraction, primarily as solvated adducts rather than the solvent-free salt. The nature of the coordinated solvent or ligand profoundly influences the coordination environment of the lithium cation.

The most commonly characterized adduct is the diethyl etherate, with the formula [Li(OEt₂)₄][B(C₆F₅)₄]. researchgate.netwikipedia.orguea.ac.uk In this structure, the lithium cation is coordinated to four oxygen atoms from four separate diethyl ether molecules, resulting in a tetrahedral [Li(OEt₂)₄]⁺ complex. wikipedia.org The Li-O bond lengths are approximately 1.95 Å. wikipedia.org The anion, tetrakis(pentafluorophenyl)borate ([B(C₆F₅)₄]⁻), also exhibits a tetrahedral geometry around the central boron atom, with B-C bond lengths of approximately 1.65 Å. wikipedia.org Initial synthesis work also identified a tris(diethyl ether) adduct, [Li(OEt₂)₃][B(C₆F₅)₄]. researchgate.netuea.ac.uk

Adducts with aromatic solvents have also been crystallographically characterized. For instance, the benzene adduct, formulated as Li[B(C₆F₅)₄]·2C₆H₆, crystallizes as centrosymmetric dimers. researchgate.net In these dimers, the lithium cation is η⁶-coordinated to a benzene molecule. The structure involves intricate interactions where the lithium ion is further stabilized by contacts with fluorine atoms from the pentafluorophenyl rings of the anion.

The detailed structural analysis of these adducts is crucial for understanding the interactions between the lithium cation, the weakly coordinating anion, and potential coordinating species in a system.

| Adduct | Li⁺ Coordination Geometry | Key Bond Lengths / Interactions (Å) | Anion Geometry | Reference |

|---|---|---|---|---|

| [Li(OEt₂)₄][B(C₆F₅)₄] | Tetrahedral | Li-O: ~1.95 | Tetrahedral (B-C: ~1.65) | wikipedia.org |

| Li[B(C₆F₅)₄]·2C₆H₆ | η⁶-coordination to benzene | Forms centrosymmetric dimers | Tetrahedral | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-Phase Analysissdsu.edu

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for characterizing the structure and dynamics of this compound in solution. Multinuclear NMR experiments, including ¹H, ¹³C, ¹⁹F, ¹¹B, and ⁷Li, provide comprehensive information about the cation, the anion, and their interactions with the solvent.

¹⁹F NMR: The ¹⁹F NMR spectrum is particularly diagnostic for the [B(C₆F₅)₄]⁻ anion. It typically displays three distinct resonances corresponding to the fluorine atoms in the ortho, para, and meta positions of the pentafluorophenyl rings. For the related sodium salt, Na[B(C₆F₅)₄], in CD₂Cl₂, these signals appear at approximately -133.0 ppm (ortho), -163.6 ppm (para), and -167.4 ppm (meta). rsc.org These chemical shifts are characteristic and confirm the integrity of the anion in solution.

¹¹B NMR: The ¹¹B NMR spectrum exhibits a single, typically broad, resonance characteristic of a tetracoordinate boron atom. For Na[B(C₆F₅)₄] in C₆D₅Br, this signal is observed at approximately -14.4 ppm. rsc.org The chemical shift for Li[B(C₆F₅)₄] is expected in a similar region, confirming the tetrahedral environment of the boron center.

⁷Li NMR: The ⁷Li nucleus is a sensitive probe for the local environment of the lithium cation. The chemical shift of ⁷Li is typically found in a narrow range (around +3 to -9 ppm) and is highly dependent on the solvent, the concentration, and the degree of ion pairing. researchgate.net In weakly coordinating solvents, the lithium cation is solvated, and the chemical shift reflects this environment. Changes in the ⁷Li chemical shift can indicate the formation of contact ion pairs (CIPs) or solvent-separated ion pairs (SSIPs), providing insight into the solution-state equilibrium.

The combination of these NMR techniques allows for a thorough analysis of Li[B(C₆F₅)₄] in solution, confirming its ionic composition and probing the subtle interactions between the ions and the solvent molecules.

| Nucleus | Position / Species | Approximate Chemical Shift (ppm) | Reference Solvent | Reference |

|---|---|---|---|---|

| ¹⁹F | ortho-F | ~ -133.0 | CD₂Cl₂ | rsc.org |

| ¹⁹F | para-F | ~ -163.6 | CD₂Cl₂ | rsc.org |

| ¹⁹F | meta-F | ~ -167.4 | CD₂Cl₂ | rsc.org |

| ¹¹B | [B(C₆F₅)₄]⁻ | ~ -14.4 | C₆D₅Br | rsc.org |

| ⁷Li | Li⁺ (solvated) | Solvent Dependent (~ +3 to -9) | Various | researchgate.net |

Future Prospects and Emerging Research Frontiers

Design and Synthesis of Next-Generation Weakly Coordinating Anions

The success of [B(C₆F₅)₄]⁻ has inspired synthetic chemists to design new anions with even weaker coordinating ability, greater stability, and tailored properties. Research in this area is centered on several strategic approaches aimed at further dispersing the negative charge and increasing the steric shielding of the central boron atom.

Another sophisticated approach is the delocalization of the negative charge over multiple boron centers, leading to the creation of diborate anions. nih.govresearchgate.net These anions are synthesized by linking two tris(pentafluorophenyl)borane (B72294) units with a bridging group, such as cyanide (CN⁻) or dicyanamide (B8802431) [N(CN)₂]⁻. nih.govresearchgate.netdntb.gov.ua The resulting structures, for instance [NC{B(C₆F₅)₃}₂]⁻, distribute a single negative charge across two borane (B79455) moieties, significantly reducing the charge density on any single part of the anion and thereby diminishing its nucleophilicity and coordinating strength. dntb.gov.uanih.gov Research has shown that the choice of the linking group and the steric bulk of the borane fragments are critical in determining the stability and coordinating ability of these voluminous anions. nih.govresearchgate.net

The performance of catalysts activated by these next-generation anions has been compared in polymerization reactions. For example, in propylene (B89431) polymerization, the catalytic activity was found to be highly dependent on the anion's structure, with a general trend showing that larger, more charge-delocalized anions can lead to significantly higher catalyst productivity compared to systems based on the traditional [B(C₆F₅)₄]⁻. nih.govresearchgate.net

| Anion Design Strategy | Example Anion Structure | Rationale |

| Increased Steric Bulk | [B(C₁₀F₇)₄]⁻ (tetrakis(perfluoronaphthyl)borate) | Larger aromatic groups provide greater steric protection for the boron center. researchgate.net |

| Charge Delocalization (Diborates) | [NC{B(C₆F₅)₃}₂]⁻ | A single negative charge is distributed over two borane units, reducing nucleophilicity. nih.govdntb.gov.ua |

| Functionalized Aryl Groups | [B(4-C₆F₄SiR₃)₄]⁻ | Silyl groups (e.g., TBS, TIPS) are added to the periphery to enhance solubility and stability. acs.org |

These synthetic endeavors are continuously pushing the boundaries of "non-coordination," providing chemists with a more diverse toolkit of anions to stabilize highly electrophilic cations and unlock new reactive possibilities. researchgate.net

Integration into Heterogeneous Catalytic Systems

While homogeneous catalysts activated by borate (B1201080) anions offer high activity and selectivity, their separation from reaction products can be challenging and costly. A significant research frontier is therefore the integration of these systems into heterogeneous catalysts, combining the high performance of single-site catalysis with the practical advantages of solid-supported systems.

The primary strategy for heterogenization involves immobilizing the borane activator or the borate anion onto an inert solid support, most commonly silica (B1680970) (SiO₂). mdpi.comresearchgate.net One method involves the reaction of tris(pentafluorophenyl)borane, B(C₆F₅)₃, with the surface silanol (B1196071) (Si-OH) groups of partially dehydroxylated silica. This process grafts the borane to the surface, creating a supported Lewis acid site, often formulated as ≡SiOB(C₆F₅)₂. researchgate.net This immobilized activator can then react with a transition metal pre-catalyst (e.g., a zirconocene (B1252598) dimethyl complex) to generate a cationic active site directly on the support surface, with the resulting borate anion remaining tethered to the silica. researchgate.net

The distribution and nature of these active sites on the support are critical for catalytic performance. Studies have shown that the uniformity of the grafted borane species across the silica surface is crucial for achieving consistent catalytic activity. umich.edu Researchers use techniques like solid-state NMR spectroscopy and elemental mapping to characterize these materials and ensure the successful and uniform immobilization of the activator. researchgate.netumich.edu

The performance of these heterogeneous systems is evaluated in polymerization reactions, such as for ethylene (B1197577). The results indicate that silica-supported borane activators can effectively generate active single-site catalysts, yielding polymers with controlled properties. researchgate.net The activity of these supported catalysts can be comparable to their homogeneous counterparts, demonstrating the viability of this approach for creating practical, recyclable catalyst systems. researchgate.net

| Support Material | Immobilization Method | Resulting System | Application |

| Silica (SiO₂) | Grafting of B(C₆F₅)₃ onto surface silanol groups. researchgate.netumich.edu | Supported Lewis acid sites (≡SiOB(C₆F₅)₂) that act as co-catalysts. | Ethylene Polymerization |

| Diatomaceous Earth | Grafting of an iron(III) tetrakis(pentafluorophenyl)porphyrin complex onto an amine-functionalized support. unavarra.es | Immobilized metalloporphyrin catalyst. | Cyclooctene Epoxidation |

| Ionic Liquids | Use of functionalized borate anions as covalent anchors. nih.gov | Transition metal complexes immobilized in an ionic liquid phase. | Biphasic Catalysis |

This frontier of research bridges the gap between homogeneous and heterogeneous catalysis, aiming to develop robust, reusable catalysts for large-scale industrial processes. mdpi.com

Novel Applications in Materials Science and Energy Technologies

The unique electrochemical and physical properties of the tetrakis(pentafluorophenyl)borate (B1229283) anion have positioned it as a critical component in the development of advanced materials, particularly for energy storage technologies. Its large size, low coordinating ability, and stability are being leveraged to design next-generation electrolytes for high-performance batteries.

A major area of impact is in the field of solid-state batteries, which promise enhanced safety and higher energy density compared to conventional lithium-ion batteries with liquid electrolytes. acs.orgnih.govresearchgate.netmdpi.com The [B(C₆F₅)₄]⁻ anion is used as a component in solid polymer electrolytes (SPEs) and composite solid electrolytes (CSEs). mdpi.com In these systems, the bulky and weakly coordinating nature of the borate anion helps to promote the dissociation of the lithium salt, increasing the concentration of mobile Li⁺ ions and thus enhancing ionic conductivity. researchgate.net Furthermore, salts like tetra-p-methoxy-phenylphosphonium-tetrakis(pentafluorophenyl)borate have demonstrated high conductivity in low-polarity media, making them promising electrolytes for applications such as redox flow batteries. researchgate.net

The development of electrolytes for lithium metal batteries is another critical application. Boron-based additives and borate anions are being explored to create a stable solid electrolyte interphase (SEI) on the surface of the lithium metal anode. A stable SEI is crucial for preventing the growth of lithium dendrites, which can cause short circuits and battery failure. The chemical stability of fluorinated borate anions makes them more resistant to decomposition at the highly reactive lithium anode surface.

Beyond batteries, lithium tetrakis(pentafluorophenyl)borate and its derivatives serve as activators in the synthesis of specialized polymers. For instance, it is used as an activator for catalysts in the production of poly(norbornene ester)s, materials with potential applications in electronics and optics.

| Technology Area | Role of [B(C₆F₅)₄]⁻ | Key Research Findings |

| Solid-State Batteries | Component of solid polymer or composite electrolytes. acs.orgnih.govresearchgate.net | Enhances ionic conductivity by promoting Li⁺ dissociation due to its weak coordinating nature. researchgate.net |

| Lithium Metal Batteries | Electrolyte additive to stabilize the anode interface. | Fluorinated borate anions show high resistance to decomposition, aiding in the formation of a stable SEI. |

| Redox Flow Batteries | Component of non-aqueous electrolytes. | Salts like TAPR/TFAB show excellent conductivity in low-polarity organic solvents. researchgate.net |

| Polymer Synthesis | Activator for polymerization catalysts. | Enables the synthesis of specialty polymers such as poly(norbornene ester)s. |

The integration of [B(C₆F₅)₄]⁻-based compounds into these advanced technologies underscores its versatility beyond catalysis, highlighting its potential to address key challenges in energy storage and materials science.

Advancements in Computational Chemistry for Predictive Design

The design of new weakly coordinating anions has been significantly accelerated by advancements in computational chemistry. Methods such as Density Functional Theory (DFT) allow researchers to predict the properties and stability of novel anions before undertaking complex and time-consuming synthesis. mdpi.com

Computational models are used to calculate key parameters that correlate with an anion's coordinating ability. One of the most important metrics is the Fluoride (B91410) Ion Affinity (FIA) of the corresponding Lewis acid (e.g., B(C₆F₅)₃). A lower FIA suggests a stronger Lewis acid, which in turn implies that its conjugate base—the borate anion—will be more weakly coordinating. This allows for the in-silico screening of potential Lewis acids to identify promising candidates for synthesizing new WCAs.

DFT calculations are also employed to assess the structural and electronic properties of anions, such as the distribution of charge, the energies of the highest occupied molecular orbital (HOMO), and the HOMO-LUMO gap. A highly delocalized negative charge and a low-lying HOMO are indicative of a stable and weakly nucleophilic anion. These calculations provide a rationale for experimentally observed reactivity trends. For example, the van der Waals volumes and surface areas of different borate anions have been calculated to explain their varying performance in polymerization catalysis. nih.govresearchgate.net

In the context of energy technologies, computational studies are vital for predicting the electrochemical stability of anions. By calculating the reduction and oxidation potentials of borate anions, researchers can assess their suitability for use in high-voltage batteries. Quantum chemical calculations have been used to study the interaction between borate anions and Li⁺ cations, providing insights into ion mobility and conductivity in electrolytes. umich.edu This predictive capability allows for the rational design of electrolyte components with optimal performance characteristics for next-generation batteries.

| Computational Method | Property Predicted | Significance |

| Density Functional Theory (DFT) | Fluoride Ion Affinity (FIA) | Predicts Lewis acidity and the coordinating ability of the corresponding anion. |

| DFT | HOMO/LUMO Energies, Charge Distribution | Assesses the electronic stability and nucleophilicity of the anion. |

| Isodesmic Reactions | Relative Anion Stabilities | Provides reliable energy comparisons between different WCA structures. mdpi.com |

| Molecular Dynamics (MD) | Ion Pair Dissociation, Ionic Conductivity | Simulates the behavior of anions in electrolyte solutions for battery applications. umich.edu |

The synergy between computational prediction and experimental synthesis represents a powerful paradigm for the future development of WCAs, enabling a more targeted and efficient discovery of new materials with superior properties.

Q & A

Q. How can researchers ensure the stability of lithium tetrakis(pentafluorophenyl)borate during experimental handling?

this compound is prone to decomposition under suboptimal conditions, such as exposure to moisture or elevated temperatures. To mitigate this, store the compound in a desiccator at 0–6°C and use inert atmospheres (e.g., argon or nitrogen) during synthesis and handling . Pre-treatment of solvents (e.g., drying over molecular sieves) and glassware is critical. Thermal stability assessments via thermogravimetric analysis (TGA) should precede experimental workflows to define safe operating temperatures .

Q. What methods are recommended for determining the purity of this compound?

High-performance liquid chromatography (HPLC) with UV detection or nuclear magnetic resonance (NMR) spectroscopy (e.g., or NMR) are standard for purity assessment. Cross-validate results with elemental analysis (EA) to confirm stoichiometry . For solubility-dependent studies, ensure literature-reported solubility values account for temperature and solvent polarity variations, as discrepancies often arise from inconsistent experimental conditions .

Q. How should researchers design ion-exchange protocols involving this compound?

Ion-exchange reactions (e.g., replacing Li with NH or Mg) require careful stoichiometric control to avoid side reactions. Use potassium or ammonium reagents (e.g., KF, NHCl) for efficient exchange, and monitor progress via conductivity measurements or ion-selective electrodes . Post-reaction, purify the product using recrystallization or column chromatography to remove residual salts .

Advanced Research Questions

Q. How does this compound influence catalytic activity in olefin polymerization?

As a weakly coordinating anion, the tetrakis(pentafluorophenyl)borate ([B(CF)]) stabilizes cationic metal centers in catalysts, enhancing their electrophilicity and activity. Mechanistic studies using NMR or X-ray crystallography reveal that counterion dissociation kinetics directly affect polymerization rates . Computational studies (e.g., DFT) further predict ion-pair dissociation energies, guiding catalyst design .

Q. What strategies resolve contradictions in reported solubility data for this compound?

Discrepancies often stem from unaccounted variables like solvent purity, temperature gradients, or decomposition during measurement. Standardize protocols using IUPAC-recommended methods (e.g., gravimetric analysis under inert atmospheres) and report uncertainties. Compare results with thermodynamic solubility products () rather than empirical values .

Q. How can computational modeling predict the reactivity of this compound in novel ionic liquids?

Molecular dynamics (MD) simulations and density functional theory (DFT) calculations model cation-anion interactions, such as Li coordination with [B(CF)]. Parameters like ion-pair dissociation energy and charge distribution inform solvent compatibility and electrochemical stability . Validate predictions with spectroscopic data (e.g., Raman or IR) .

Q. What role does this compound play in charge-segregated ionic assemblies?

In stacked ion pairs, [B(CF)] modulates π-π interactions and charge distribution. X-ray diffraction and UV-vis spectroscopy reveal how fluorinated aryl groups enhance anion polarizability, affecting assembly stability and conductivity. Compare with non-fluorinated analogs (e.g., BPh) to isolate electronic effects .

Methodological Considerations

Q. How to optimize synthetic yields of this compound derivatives?

Grignard reagents (e.g., CFMgBr) offer superior atomic economy and safety compared to t-BuLi. Monitor reaction progress via NMR and optimize stoichiometry to minimize byproducts like MgBr. Post-synthesis, use solvent-antisolvent pairs (e.g., ether/hexane) for high-purity crystallization .

Q. What analytical techniques characterize decomposition pathways of this compound?

Combine mass spectrometry (MS) with TGA-FTIR to identify volatile decomposition products. For non-volatile residues, X-ray photoelectron spectroscopy (XPS) analyzes surface composition changes. Track hydrolytic stability by exposing the compound to controlled humidity and monitoring fluorine release via ion chromatography .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.